Cas no 2229006-25-9 (1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol)

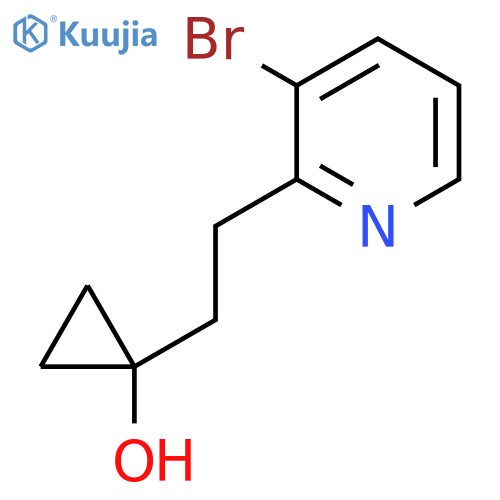

2229006-25-9 structure

商品名:1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol

1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol

- 2229006-25-9

- 1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol

- EN300-1927259

-

- インチ: 1S/C10H12BrNO/c11-8-2-1-7-12-9(8)3-4-10(13)5-6-10/h1-2,7,13H,3-6H2

- InChIKey: MMJWUAVRYYKNQF-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CN=C1CCC1(CC1)O

計算された属性

- せいみつぶんしりょう: 241.01023g/mol

- どういたいしつりょう: 241.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 33.1Ų

1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1927259-0.1g |

1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol |

2229006-25-9 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1927259-0.25g |

1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol |

2229006-25-9 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1927259-2.5g |

1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol |

2229006-25-9 | 2.5g |

$2492.0 | 2023-09-17 | ||

| Enamine | EN300-1927259-10.0g |

1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol |

2229006-25-9 | 10g |

$5467.0 | 2023-06-02 | ||

| Enamine | EN300-1927259-0.5g |

1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol |

2229006-25-9 | 0.5g |

$1221.0 | 2023-09-17 | ||

| Enamine | EN300-1927259-5.0g |

1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol |

2229006-25-9 | 5g |

$3687.0 | 2023-06-02 | ||

| Enamine | EN300-1927259-0.05g |

1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol |

2229006-25-9 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1927259-10g |

1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol |

2229006-25-9 | 10g |

$5467.0 | 2023-09-17 | ||

| Enamine | EN300-1927259-1.0g |

1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol |

2229006-25-9 | 1g |

$1272.0 | 2023-06-02 | ||

| Enamine | EN300-1927259-5g |

1-[2-(3-bromopyridin-2-yl)ethyl]cyclopropan-1-ol |

2229006-25-9 | 5g |

$3687.0 | 2023-09-17 |

1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

2229006-25-9 (1-2-(3-bromopyridin-2-yl)ethylcyclopropan-1-ol) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 4964-69-6(5-Chloroquinaldine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量